4-Cyclopent-1-en-1-ylpyridine-2-amine
Description
4-Cyclopent-1-en-1-ylpyridine-2-amine is a heterocyclic compound featuring a pyridine core with an amine group at the 2-position and a cyclopentene substituent at the 4-position. The cyclopentene ring introduces both steric bulk and electronic effects due to its conjugated double bond, which may influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(cyclopenten-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12N2/c11-10-7-9(5-6-12-10)8-3-1-2-4-8/h3,5-7H,1-2,4H2,(H2,11,12) |
InChI Key |
DEUNCTWJNSQQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC(=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following compounds share structural motifs with 4-Cyclopent-1-en-1-ylpyridine-2-amine but differ in substituent groups and ring systems:
Key Observations :
- Ring Systems : The cyclopentene group in the target compound provides moderate steric hindrance compared to the smaller cyclopropane in or the flexible ethoxy group in .
- Electronic Effects : The unsaturated cyclopentene may enhance electron delocalization in the pyridine ring, whereas the ethoxy group in introduces electron-donating effects via the oxygen atom.
Physicochemical Properties
- Solubility : The ethoxy group in 4-Ethoxypyridin-2-amine likely increases polarity and water solubility compared to the hydrophobic cyclopentene substituent in the target compound.
- Hydrogen Bonding : Both 4-Ethoxypyridin-2-amine and 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine can participate in hydrogen bonding (N–H⋯N or O–H⋯N), which influences crystal packing and stability. The cyclopentene group in the target compound may limit hydrogen bonding, relying more on van der Waals interactions.
Research Findings and Data
Crystallographic Insights
- 4-Ethoxypyridin-2-amine : Crystallizes with two independent molecules in the asymmetric unit, stabilized by N–H⋯N hydrogen bonds and van der Waals forces.
- Target Compound (Inference) : Larger cyclopentene substituent may lead to denser crystal packing due to increased van der Waals interactions, though experimental data is needed for confirmation.
Stability and Reactivity
- Cyclopropane-containing compounds (e.g., ) are prone to ring-opening under acidic or thermal stress, whereas the cyclopentene group in the target compound offers greater stability due to reduced ring strain.
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